4,11-Selinadiene

Description

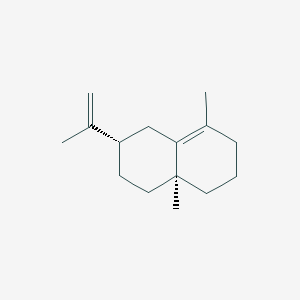

Structure

3D Structure

Properties

Molecular Formula |

C15H24 |

|---|---|

Molecular Weight |

204.35 g/mol |

IUPAC Name |

(2S,4aS)-4a,8-dimethyl-2-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalene |

InChI |

InChI=1S/C15H24/c1-11(2)13-7-9-15(4)8-5-6-12(3)14(15)10-13/h13H,1,5-10H2,2-4H3/t13-,15-/m0/s1 |

InChI Key |

MOTCYZHGMCNNRH-ZFWWWQNUSA-N |

SMILES |

CC1=C2CC(CCC2(CCC1)C)C(=C)C |

Isomeric SMILES |

CC1=C2C[C@H](CC[C@@]2(CCC1)C)C(=C)C |

Canonical SMILES |

CC1=C2CC(CCC2(CCC1)C)C(=C)C |

Synonyms |

4,11-selinadiene |

Origin of Product |

United States |

Natural Occurrence and Ecological Roles of 4,11 Selinadiene

Distribution Across Biological Taxa

The presence of 4,11-selinadiene has been documented in various organisms, highlighting its widespread, albeit often minor, contribution to the chemical profiles of these species.

Occurrence in Plant Species

4,11-Selinadiene has been identified in a variety of plant species, often as a constituent of their essential oils. Research has reported its presence in liverworts such as Diplophyllum taxifolium and Diplophyllum albicans, as well as in Gymnomitrion alpinum. nih.gov It is also found in higher plants, including celery (Apium graveolens), where it is a secondary component of the seed essential oil. mdpi.comresearchgate.net Furthermore, it has been detected in the berries of Schisandra chinensis and in various citrus cultivars. tandfonline.comnih.govresearchgate.net The compound is also noted as a recurring sesquiterpene in Cannabis. phytochemia.com

Table 1: Documented Plant Sources of 4,11-Selinadiene

| Plant Species | Part of Plant | Reference(s) |

| Diplophyllum taxifolium | Not specified | nih.gov |

| Diplophyllum albicans | Not specified | nih.gov |

| Gymnomitrion alpinum | Not specified | nih.gov |

| Apium graveolens (Celery) | Seeds | mdpi.comresearchgate.net |

| Schisandra chinensis | Berries (without seeds) | tandfonline.comnih.gov |

| Citrus cultivars | Peel | researchgate.net |

| Senecio vulgaris (Groundsel) | Aerial parts | nih.gov |

| Cannabis | Not specified | phytochemia.com |

| Peucedanum tauricum | Fruit | thegoodscentscompany.com |

| Laurencia nidifica (Algae) | Not specified | phytochemia.com |

Identification in Microbial Systems

The biosynthesis of 4,11-selinadiene is not limited to the plant kingdom. The compound is also produced by certain microorganisms. For instance, selina-4(15),7(11)-diene synthase, an enzyme that synthesizes a structurally related isomer, originates from the bacterium Streptomyces pristinaespiralis. researchgate.netrcsb.orgacs.orgwhiterose.ac.uk Additionally, volatile compounds from various Verticillium species, a genus of fungi, have been found to include 4,11-selinadiene. apsnet.org The production of this sesquiterpene by microbes suggests its involvement in microbial ecological interactions. ontosight.ai

Table 2: Microbial Sources of Selinadiene Synthases and Compounds

| Microbial Species | Compound/Enzyme | Reference(s) |

| Streptomyces pristinaespiralis | Selina-4(15),7(11)-diene synthase | researchgate.netrcsb.orgacs.orgwhiterose.ac.uk |

| Verticillium species | 4,11-Selinadiene | apsnet.org |

Presence in Essential Oil Compositions

4,11-Selinadiene is a common, though typically not abundant, component of many essential oils. In the essential oil from the berries of Schisandra chinensis, it was identified as the second most abundant compound, at a concentration of 5.28%. tandfonline.comnih.gov In contrast, its concentration in the essential oil of celery (Apium graveolens) seeds is lower, reported at 2.44%. mdpi.com It has also been identified in the essential oils of various citrus peels and in Senecio vulgaris, where its concentration was 0.35% in one population. researchgate.netnih.gov

Table 3: Concentration of 4,11-Selinadiene in Select Essential Oils

| Plant Source | Part of Plant | Percentage of 4,11-Selinadiene | Reference(s) |

| Schisandra chinensis | Berries (without seeds) | 5.28% | tandfonline.comnih.gov |

| Apium graveolens (Celery) | Seeds | 2.44% | mdpi.com |

| Senecio vulgaris (Population 1) | Aerial parts | 0.35% | nih.gov |

Ecological Functions and Inter-species Interactions

The presence of 4,11-selinadiene in various organisms is linked to its role in mediating ecological interactions, primarily in defense and communication.

Role in Plant Defense Mechanisms

Sesquiterpenes, including 4,11-selinadiene, are integral to plant defense systems. ontosight.ai They can act as repellents or toxins to herbivores and pathogens. ontosight.ai The emission of terpenes from plants can increase in response to wounding or microbial infection, suggesting their active role in induced defense. frontiersin.org For example, some sesquiterpenes are known to possess antimicrobial and insect-repellent properties, potentially functioning as chemical weapons against competing microbes and herbivores. apsnet.org The presence of 4,11-selinadiene in plants that have a history of traditional medicinal use for properties like anthelmintic and diuretic effects further implies its potential biological activity. nih.gov

Contribution to Chemically Mediated Communication

4,11-Selinadiene and related sesquiterpenes also function as semiochemicals, which are metabolites that evoke specific behavioral or physiological responses in other organisms. apsnet.org These volatile organic compounds are involved in the chemical language of life, mediating interactions between organisms. pherobase.compherobase.com For instance, the termite Amitermes excellens utilizes a related compound, (2R,4aR)-Selina(4,5),11-diene, in its chemical communication system. pherobase.com Volatile compounds from fungi, including 4,11-selinadiene, can influence plant growth by manipulating plant hormone signaling, demonstrating a form of inter-kingdom communication. apsnet.org

Biosynthetic Pathways and Enzymatic Catalysis of 4,11 Selinadiene

Precursor Metabolism and Isoprenoid Pathways

The journey to 4,11-selinadiene begins with fundamental building blocks derived from central metabolism. Like all terpenoids, its carbon skeleton originates from the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). aau.dk These precursors are synthesized through one of two primary metabolic routes: the mevalonate (B85504) (MVA) pathway, typically found in eukaryotes and archaea, or the methylerythritol 4-phosphate (MEP) pathway, which is characteristic of most bacteria and plant plastids. aau.dk

Through a series of condensation reactions catalyzed by prenyltransferase enzymes, these C5 units are assembled into larger, linear isoprenoid diphosphates. aau.dk Specifically, for the synthesis of sesquiterpenes like 4,11-selinadiene, one molecule of DMAPP is condensed with two molecules of IPP by farnesyl diphosphate synthase (FPPS) to yield the C15 precursor, (2E,6E)-farnesyl diphosphate (FPP). acs.orgnih.gov This acyclic molecule is the direct substrate for the cyclization reaction that ultimately defines the structure of 4,11-selinadiene. acs.org The biosynthesis can be effectively studied and even engineered by expressing the necessary pathway genes, such as those from the mevalonate pathway of Saccharomyces cerevisiae, in a host organism like Escherichia coli. acs.org

Selinadiene Synthase (SdS) Characterization

The key enzyme responsible for the transformation of the linear FPP into the bicyclic 4,11-selinadiene is selina-4(15),7(11)-diene synthase, commonly referred to as selinadiene synthase (SdS). acs.orgresearchgate.net This enzyme belongs to the class I terpene synthases, which are characterized by their use of a metal-dependent ionization of the diphosphate group to initiate the cyclization cascade. acs.orgnih.gov

Enzyme Isolation and Purification

The selinadiene synthase from Streptomyces pristinaespiralis has been a key focus of research. researchgate.net For detailed characterization, the enzyme is typically produced recombinantly. The gene encoding SdS is codon-optimized for expression in a host like E. coli BL21(DE3) and cloned into an expression vector, such as pET28a, often with an affinity tag (e.g., a His-tag) to facilitate purification. acs.orgrsc.org

Following induction of protein expression, for instance with isopropyl β-D-1-thiogalactopyranoside (IPTG), the bacterial cells are harvested and lysed. rsc.org The soluble recombinant protein is then purified from the cell lysate. While specific multi-step chromatography protocols can be employed, a common approach involves affinity chromatography, such as using a nickel-charged resin for His-tagged proteins. rsc.org Further purification steps to achieve homogeneity might include techniques like ion-exchange or size-exclusion chromatography. The purity of the enzyme is typically assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). rsc.org An alternative non-chromatographic method that can be utilized for purification is inverse transition cycling (ITC), which exploits the properties of elastin-like polypeptide (ELP) tags. nih.gov

Kinetic Studies and Substrate Specificity

Kinetic characterization of wild-type selinadiene synthase from S. pristinaespiralis has been performed to understand its catalytic efficiency. Using 1-³H labeled (2E,6E)-FPP as the substrate, the following kinetic parameters have been determined. d-nb.info

| Kinetic Parameter | Value |

| K_M | 0.87 ± 0.11 µM |

| k_cat | 7.0 ± 0.02 × 10⁻³ s⁻¹ |

These values are consistent with the range of kinetic constants reported for other bacterial and plant sesquiterpene synthases. d-nb.info

While SdS from S. pristinaespiralis is highly specific for the production of selina-4(15),7(11)-diene as its major product (over 90%), it also produces a minor amount of germacrene B. acs.orgresearchgate.net Terpene synthases, in general, are known for their potential promiscuity, where minor changes in the active site can lead to a shift in the product profile. nih.gov However, detailed studies on the promiscuity of wild-type SdS with alternative substrates like geranyl diphosphate (GPP) or geranylgeranyl diphosphate (GGPP) are not extensively documented in the reviewed literature. Engineering studies have shown that mutations in the active site can alter the product distribution, highlighting the enzyme's latent potential for generating other products. acs.org For instance, the Y152F and V187F variants of SdS showed altered product ratios, suggesting these residues play a role in the conversion of the germacrene B intermediate. aau.dk

Enzymatic Reaction Mechanisms

The conversion of the linear FPP to the bicyclic 4,11-selinadiene is a complex process involving a series of highly controlled intramolecular reactions within the enzyme's active site.

Cyclization Cascade and Carbocation Intermediates

The catalytic cycle is initiated by the Mg²⁺-dependent cleavage of the diphosphate group from FPP, generating a highly reactive farnesyl cation (an allylic carbocation). acs.orgnih.gov This is a hallmark of class I terpene synthases, which utilize a conserved aspartate-rich DDxxD/E motif and an NSE/DTE triad (B1167595) to bind a trinuclear Mg²⁺ cluster that facilitates this ionization. nih.gov

The reaction proceeds through a cascade of carbocationic intermediates. acs.org The initial farnesyl cation undergoes a 1,10-cyclization to form the (E,E)-germacradienyl cation. d-nb.info This ten-membered ring intermediate is a common branch point in the biosynthesis of many sesquiterpenes. d-nb.info In the SdS-catalyzed reaction, this germacradienyl cation is then deprotonated to form a neutral intermediate, germacrene B. acs.org This intermediate is a key player in the pathway to 4,11-selinadiene.

Proton Transfer and Deprotonation-Reprotonation Sequences

A crucial step in the formation of 4,11-selinadiene is the reprotonation of the germacrene B intermediate. acs.org This reprotonation event initiates a second cyclization. The regioselectivity of this protonation is critical for determining the final product skeleton. researchgate.net The reprotonation of germacrene B leads to a new carbocationic intermediate, which then undergoes a 2,7-cyclization. acs.org The final step is a deprotonation from C15 to yield the stable bicyclic product, selina-4(15),7(11)-diene. acs.org

Recent studies combining quantum mechanics/molecular mechanics (QM/MM) simulations and isotopic labeling experiments have provided deeper insights into this proton relay. researchgate.netresearchgate.net It has been proposed that the main-chain carbonyl oxygen of a glycine (B1666218) residue (Gly182) in SdS, in conjunction with a single water molecule in the active site, plays a dual role as both a base and an acid to mediate this deprotonation-reprotonation sequence. researchgate.netresearchgate.net The carbonyl oxygen acts to abstract a proton from the initial carbocation to form germacrene B, and then, through the water molecule, facilitates the specific reprotonation that leads to the second cyclization. researchgate.netresearchgate.net This enzyme-assisted proton transfer is essential, as theoretical calculations suggest that an intramolecular proton transfer has a high energy barrier. nih.gov The pH of the environment can also influence the product ratio, with lower pH favoring the reprotonation of germacrene B and the formation of 4,11-selinadiene, while higher pH can lead to the accumulation of the germacrene B intermediate. acs.org

Role of Active Site Residues and Cofactors

The enzymatic synthesis of 4,11-selinadiene is catalyzed by selina-4(15),7(11)-diene synthase (SdS), an enzyme primarily studied from the bacterium Streptomyces pristinaespiralis. acs.orgnih.govresearchgate.net As a class I terpene synthase, SdS relies on divalent metal cations as essential cofactors to initiate the complex cyclization cascade. acs.orgnih.gov The enzyme binds three magnesium ions (Mg²⁺) per subunit, which are coordinated by conserved amino acid motifs, including the DDXXD and (N,D)DXX(S,T)XXXE sequences. uniprot.orgacs.orgpnas.org This trinuclear Mg²⁺ cluster is crucial for binding the pyrophosphate moiety of the substrate, (2E,6E)-farnesyl diphosphate (FPP), facilitating its ionization and the start of catalysis. acs.orgpnas.org

The active site of SdS is a hydrophobic pocket where the conformation of the flexible FPP substrate is controlled, guiding the trajectory of the highly reactive carbocation intermediates. whiterose.ac.ukebi.ac.uk The catalytic mechanism involves the Mg²⁺-dependent cleavage of the pyrophosphate group from FPP, generating an initial carbocation. acs.orguniprot.org This carbocation undergoes a series of intramolecular rearrangements and cyclizations to ultimately form the bicyclic selina-4(15),7(11)-diene. uniprot.orgebi.ac.uk

Several key amino acid residues within the active site play critical roles in this process. Crystallographic and functional data have identified an "effector triad" composed of Arg178, Asp181, and the carbonyl oxygen of Gly182, which is involved in a conformational change upon substrate binding. researchgate.net This "induced-fit" mechanism, involving the rearrangement of the G1/2 helix-break motif, is vital for catalysis. researchgate.net Specific residues are also critical for stabilizing the carbocation intermediates. For instance, residues like Phe55 and Phe79 are thought to provide stabilization through cation-π interactions. nih.govuniprot.org Others, such as Tyr159 and Asp83, are crucial for substrate recognition. uniprot.org The precise architecture and dynamic nature of these residues ensure the high fidelity of the enzyme, which produces selina-4(15),7(11)-diene as its major product (over 90%), with germacrene B as a minor byproduct. whiterose.ac.uk

Table 1: Key Active Site Residues in S. pristinaespiralis Selinadiene Synthase (SdS) and Their Functions

| Residue/Motif | Function | Reference |

|---|---|---|

| DDXXD, (N,D)DXX(S,T)XXXE | Conserved motifs for binding the trinuclear Mg²⁺ ion cluster. | pnas.org |

| Mg²⁺ Cluster | Cofactor essential for binding the FPP pyrophosphate group and initiating ionization. | acs.orguniprot.orgacs.org |

| Arg178, Asp181, Gly182-O | Effector triad involved in the induced-fit mechanism upon substrate binding. | researchgate.net |

| Phe55, Phe79 | Play a role in stabilizing carbocation intermediates via cation-π interactions. | nih.govuniprot.org |

| Asp83, Tyr159 | Implicated in substrate recognition. | uniprot.org |

| G1/2 Helix-Break Motif | Undergoes rearrangement upon substrate binding, critical for catalytic function. | researchgate.net |

Genetic and Metabolic Engineering for 4,11-Selinadiene Biosynthesis

The low natural abundance of many valuable terpenoids has driven the development of genetic and metabolic engineering strategies to create microbial cell factories for their large-scale production. kneopen.com These approaches have been applied to selinadiene synthase to probe its mechanistic details and to generate novel compounds. acs.orgwhiterose.ac.uk

Gene Cloning and Heterologous Expression

To facilitate study and engineering, the gene encoding selina-4(15),7(11)-diene synthase (SdS) from Streptomyces pristinaespiralis has been cloned and expressed in heterologous hosts. researchgate.net For in vitro characterization, a codon-optimized version of the SdS gene (UniProtKB: B5HDJ6) was cloned into a pET28a expression vector and overexpressed in Escherichia coli BL21(DE3). nih.govresearchgate.net This allows for the production and purification of large quantities of the enzyme for structural and kinetic analyses.

For in vivo production of 4,11-selinadiene and its derivatives, the SdS gene is typically expressed in engineered microbial strains like E. coli or Saccharomyces cerevisiae. acs.orgwhiterose.ac.uk A common strategy involves co-expressing the synthase gene with genes from a biosynthetic pathway that increases the supply of the FPP precursor. acs.org For example, genes of the mevalonate (MEV) pathway have been introduced into E. coli using plasmids like pMevT and pMBIS to boost the intracellular FPP pool, thereby increasing the final product yield. acs.orgchemrxiv.org

Site-Directed Mutagenesis for Product Profile Modulation

Site-directed mutagenesis is a powerful tool used to investigate the role of specific amino acid residues and to alter the product profile of terpene synthases. By making precise changes to the active site, researchers can influence the cyclization cascade and generate new or different products. acs.orgwhiterose.ac.uk

In the case of SdS, alanine (B10760859) scanning and targeted mutagenesis have identified residues that are key determinants of product specificity. whiterose.ac.uk For example, mutating residue Val187 to a bulkier phenylalanine (V187F) resulted in a near-complete switch in product specificity, making germacrene B the main product instead of selina-4(15),7(11)-diene. whiterose.ac.uk Another mutation, Y152F, altered the product distribution to an approximately 50:50 ratio of the two compounds. whiterose.ac.uk These findings suggest that residues V187 and Y152 are crucial for the final proton abstraction and ring-forming steps that convert the germacrene B intermediate into the selinadiene product. whiterose.ac.uk

Table 2: Impact of Site-Directed Mutagenesis on SdS Product Profile

| SdS Variant | Primary Product(s) | Key Finding | Reference |

|---|---|---|---|

| Wild-Type (WT) | Selina-4(15),7(11)-diene (>90%), Germacrene B | High fidelity for selinadiene production. | whiterose.ac.uk |

| V187F | Germacrene B | A single mutation switches product specificity. | whiterose.ac.uk |

| Y152F | Selina-4(15),7(11)-diene (~50%), Germacrene B (~50%) | Residue is critical for controlling the product ratio. | whiterose.ac.uk |

| G305E | Selina-4(15),7(11)-diene, Selin-7(11)-en-4-ol | Introduces a new hydroxylation function. | acs.orgnih.govchemrxiv.org |

Optimization of In Vivo Production Systems

Maximizing the yield of a target compound in a microbial host requires the optimization of various parameters. A primary strategy is to enhance the metabolic flux towards the necessary precursor, FPP. nih.gov This is achieved by overexpressing rate-limiting enzymes in the native 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway or by introducing an entire heterologous pathway, such as the mevalonate (MEV) pathway. acs.orgkneopen.comnih.gov

Beyond precursor supply, fermentation conditions can be fine-tuned to improve enzyme performance and product yield. acs.org In studies involving an engineered SdS variant (G305E) designed to produce a hydroxylated product, pH was identified as a critical factor. acs.orgnih.gov In vitro assays showed that lowering the pH from 7.5 to 6.0 dramatically shifted the product profile, increasing the proportion of the desired alcohol, selin-7(11)-en-4-ol, from 20% to approximately 48%. acs.orgnih.govchemrxiv.org This optimization was translated to in vivo fermentation, where adjusting the culture pH to 6.0 resulted in a significant production of the target alcohol. acs.orgnih.gov Through a combination of metabolic engineering and fermentation optimization, a production titer of 10 mg/L of selin-7(11)-en-4-ol was achieved in batch fermentations of engineered E. coli. acs.orgnih.govresearchgate.net

Biosynthesis of Related Sesquiterpene Alcohols via SdS Engineering

A significant achievement in the study of selinadiene synthase has been its re-engineering to produce compounds not found in its natural product profile, specifically sesquiterpene alcohols. acs.org Wild-type SdS is a non-hydroxylating synthase, meaning its active site is structured to exclude water molecules and terminate the reaction via deprotonation to form a diene. nih.govresearchgate.net

Through a combination of molecular dynamics simulations and site-directed mutagenesis, researchers successfully converted SdS into a hydroxylating enzyme. acs.orgnih.gov The key was the identification of residue Gly305 in the K-helix region of the active site. nih.gov It was hypothesized that mutating this small glycine residue to a larger, charged residue like glutamate (B1630785) (G305E) would alter the active site to allow a water molecule to be positioned correctly for quenching the final carbocation intermediate. acs.orgnih.gov

The G305E SdS variant was created and tested, confirming this hypothesis. acs.org Instead of only producing hydrocarbon dienes, the engineered enzyme also produced the sesquiterpene alcohol selin-7(11)-en-4-ol. acs.orgnih.gov This work effectively created the first "selin-7(11)-en-4-ol synthase," demonstrating that simulation-guided engineering can be used to rationally switch the function of a terpene synthase from producing a hydrocarbon to producing a predefined alcohol. acs.orgnih.gov This approach opens the door to the sustainable biotechnological production of a wide range of complex and potentially valuable sesquiterpenoids. acs.org

Synthetic Methodologies for 4,11 Selinadiene and Analogs

Chemoenzymatic Synthesis Approaches

Chemoenzymatic strategies utilize the inherent specificity and efficiency of enzymes to catalyze key transformations, often within engineered metabolic pathways. These methods are central to the production of selinadiene isomers and novel analogs.

The biosynthesis of selinadiene isomers is catalyzed by a class of enzymes known as terpene synthases (or cyclases). These enzymes orchestrate complex cyclization cascades starting from the linear precursor, (2E,6E)-farnesyl diphosphate (B83284) (FPP). organicchemistrydata.orgchemrxiv.org

A key enzyme in this context is selina-4(15),7(11)-diene synthase (SdS) from the bacterium Streptomyces pristinaespiralis. researchgate.netportlandpress.com The wild-type SdS enzyme converts FPP primarily into the bicyclic sesquiterpene selina-4(15),7(11)-diene, with germacrene B as a minor byproduct. chemrxiv.org The catalytic process begins with the Mg²⁺-dependent ionization of FPP, which generates a highly reactive farnesyl cation. This cation undergoes a series of intramolecular rearrangements and cyclizations within the enzyme's active site, ultimately leading to the final product through a deprotonation step. chemrxiv.org

Significant research has focused on engineering SdS to alter its product profile and generate novel selinadiene analogs. Through techniques like site-directed mutagenesis guided by computational simulations, researchers have successfully modified the enzyme's function. portlandpress.comnih.gov A notable example is the G305E variant of SdS. This single amino acid substitution introduces the capability for "water capture," where the final reactive carbocation intermediate is quenched by a water molecule instead of being deprotonated. portlandpress.comnih.gov This functional switch redirects the synthesis from the hydrocarbon selina-4(15),7(11)-diene to the hydroxylated analog, selin-7(11)-en-4-ol. portlandpress.com The product distribution of these engineered enzymes can be further influenced by reaction conditions such as pH. chemrxiv.orgportlandpress.com For instance, the SdS G305E variant's production of selin-7(11)-en-4-ol increases significantly at a lower pH, becoming the major product at pH 6.0. portlandpress.com

| Enzyme Variant | Condition (pH) | Selina-4(15),7(11)-diene (%) | Germacrene B (%) | Selin-7(11)-en-4-ol (%) |

| SdS Wild-Type | 8.0 | >90 | <10 | 0 |

| SdS G305E | 8.0 | 52.9 | - | 20.0 |

| SdS G305E | 6.0 | - | - | 47.8 |

Data derived from studies on SdS and its variants. portlandpress.comnih.gov Note: Full product profiles may include other minor products not listed.

Building on enzyme engineering, biocatalytic production strategies involve integrating these tailored enzymes into engineered microbial hosts, such as Escherichia coli, to create cellular factories for selinadiene and its analogs. portlandpress.com This metabolic engineering approach allows for the sustainable and scalable production of these complex molecules from simple carbon sources.

To achieve in vivo production of the analog selin-7(11)-en-4-ol, researchers incorporated the engineered SdS G305E variant into E. coli BL21(DE3) cells. portlandpress.comnih.gov For this system to be productive, the host's metabolism was augmented by introducing the genes for the mevalonate (B85504) (MEV) pathway. portlandpress.com The MEV pathway provides the necessary precursor, FPP, for the selinadiene synthase to act upon. By expressing the MEV pathway genes alongside the SdS G305E gene, a complete biocatalytic route from acetyl-CoA to the final hydroxylated sesquiterpene was established. portlandpress.com This strategy has successfully demonstrated the production of selin-7(11)-en-4-ol at titers of approximately 10 mg/L in batch fermentations. portlandpress.comnih.gov

Another chemoenzymatic strategy involves using the promiscuity of terpene synthases to accept synthetic substrate analogs, expanding the diversity of potential products beyond what is found in nature. capes.gov.br

Total Chemical Synthesis Strategies

Total chemical synthesis offers a complementary, non-biological route to 4,11-selinadiene and its isomers. These methods provide access to specific stereoisomers and allow for structural modifications not easily achieved through enzymatic routes. The synthesis of the eudesmane (B1671778) sesquiterpene core, a decalin ring system, is a central challenge that has been addressed by numerous classic and modern organic reactions.

Retrosynthetic analysis of the eudesmane skeleton, characteristic of selinadienes, reveals several strategic bond disconnections that form the basis of various synthetic plans. chemrxiv.orgmasterorganicchemistry.com

A prevalent strategy for constructing the fused bicyclic core is the Robinson annulation . masterorganicchemistry.comlibretexts.org Retrosynthetically, this approach disconnects the target cyclohexenone ring into a Michael acceptor (typically an α,β-unsaturated ketone like methyl vinyl ketone) and a nucleophilic donor (an enolate derived from a ketone). libretexts.org This powerful ring-forming reaction sequence establishes the decalin framework in a convergent manner. An L-phenylalanine-mediated asymmetric Robinson annulation has been used to prepare optically pure enones as precursors to the eudesmane core. scribd.com

Another common retrosynthetic approach is based on the Diels-Alder reaction . scielo.br This strategy disconnects the six-membered ring of the decalin system into a diene and a dienophile. For example, a 1-silyloxy-4-methyl-butadiene can serve as the diene component, reacting with a dienophile like thymoquinone (B1682898) to construct the 1-substituted eudesmane skeleton. scielo.br

More recent strategies employ metal-catalyzed cyclizations. An Alder-ene reaction , for instance, can form the C-6 and C-7 bond of the eudesmane core, with retrosynthetic analysis leading back to a diene aldehyde precursor. chemrxiv.org

Controlling the stereochemistry at multiple chiral centers is a critical aspect of synthesizing selinadienes. Strategies often begin with a chiral starting material or employ asymmetric reactions.

A common approach is to start from a readily available chiral molecule, such as (R)-carvone or dihydrocarvone. researchgate.netoup.com The inherent stereochemistry of the starting material is then carried through the synthetic sequence to control the stereochemical outcome of the final product. Syntheses of (+)-costic acid and (+)-β-selinene have been achieved from (R)-carvone, using a radical cyclization of a selenoester as a key step to construct the decalone framework. researchgate.net

Asymmetric catalysis provides another powerful tool for establishing stereocenters. A catalytic enantioselective approach to the eudesmane family utilized a palladium-catalyzed enantioselective alkylation to create the crucial C-10 all-carbon quaternary stereocenter. nih.gov This key transformation then directed a subsequent diastereoselective olefin hydrogenation to establish the syn stereochemistry at C-7. nih.gov

Substrate-controlled functionalization is also used to achieve stereoselectivity in late-stage modifications. In a synthesis of eudesmane congeners, a C-6 hydroxyl group was shown to direct site-selective hydrogenation and epoxidation of two different olefins within the molecule, highlighting how existing stereocenters can control the formation of new ones. chemrxiv.org

The development of novel catalysts has been instrumental in advancing the synthesis of complex molecules like selinadienes. Transition metal catalysts, in particular, have enabled efficient and selective bond formations that are key to building the eudesmane skeleton.

| Catalyst Type | Reaction | Purpose in Eudesmane Synthesis |

| Palladium (Pd) Complexes | Enantioselective Alkylation | Creation of the C-10 quaternary stereocenter with high enantioselectivity. nih.gov |

| Gold(I) (Au) Complexes | Alder-Ene Reaction | Catalyzes the key cyclization to form the bicyclic eudesmane core. chemrxiv.orgchemrxiv.org |

| Ruthenium (Ru) Carbene Complexes | Ring-Closing Metathesis (RCM) | Formation of the bicyclic eudesmane framework from an acyclic diene precursor. researchgate.net |

| **Lewis Acids (e.g., ZnCl₂) ** | Diels-Alder Reaction | Catalyzes the cycloaddition to form the decalin ring system. scielo.br |

As detailed in the table, palladium catalysts have been developed for asymmetric alkylations to set key stereocenters. nih.gov Gold(I) catalysts have proven effective in promoting Alder-ene cyclizations to forge the core ring system. chemrxiv.org Ruthenium-based catalysts, such as Grubbs' catalyst, are employed in ring-closing metathesis (RCM) reactions, which offer another powerful method for generating the eudesmane framework. researchgate.net Furthermore, Lewis acids like zinc chloride (ZnCl₂) are used to catalyze Diels-Alder reactions, often leading to the desired carbon skeleton with improved yield and selectivity compared to purely thermal conditions. scielo.br These catalytic advancements provide chemists with a versatile toolkit for the efficient and stereocontrolled synthesis of selinadienes and their structurally diverse relatives.

Biological Activities and Molecular Mechanisms of 4,11 Selinadiene

Research into Antimicrobial Activities

The antimicrobial potential of 4,11-selinadiene has been investigated, primarily as a component of essential oils extracted from various plant species.

Essential oils containing 4,11-selinadiene have demonstrated antibacterial effects. For instance, the essential oil of Peperomia pellucida, which contains 4,11-selinadiene, has shown activity against several bacterial pathogens. chemsociety.org.ng The minimum inhibitory concentration (MIC) of this essential oil was 0.01% for Pseudomonas aeruginosa and Bacillus subtilis, and 0.1% for Bacillus cereus. chemsociety.org.ng Similarly, essential oils from Senecio vulgaris, which also contain 4,11-selinadiene, exhibited antibacterial activity, particularly against Escherichia coli. nih.gov The mechanism of action for many essential oils is believed to involve the disruption of bacterial cell membranes. unipi.it

Table 1: Antibacterial Activity of Essential Oils Containing 4,11-Selinadiene

| Plant Source | Bacteria | Activity |

| Peperomia pellucida | Pseudomonas aeruginosa | MIC of 0.01% chemsociety.org.ng |

| Peperomia pellucida | Bacillus subtilis | MIC of 0.01% chemsociety.org.ng |

| Peperomia pellucida | Bacillus cereus | MIC of 0.1% chemsociety.org.ng |

| Senecio vulgaris | Escherichia coli | Significant activity nih.gov |

| Senecio vulgaris | Pseudomonas aeruginosa | MIC of 400 µg/mL nih.gov |

| Senecio vulgaris | Streptococcus pyogenes | MIC of 800 µg/mL nih.gov |

The antifungal properties of essential oils containing 4,11-selinadiene have also been a subject of study. The essential oil from Peperomia pellucida displayed potent antifungal effects against Lasiodiplodia theobromae, Fusarium oxysporum, and Aspergillus tamari. chemsociety.org.ng The inhibitory action was concentration-dependent, with significant inhibition observed at concentrations of 1.0% and 0.1%. chemsociety.org.ng The antifungal activity of essential oils is often attributed to their terpenoid constituents, which can disrupt fungal cell structures. researchgate.net

Table 2: Antifungal Activity of Essential Oils Containing 4,11-Selinadiene

| Plant Source | Fungi | Activity |

| Peperomia pellucida | Lasiodiplodia theobromae | Potent effect chemsociety.org.ng |

| Peperomia pellucida | Fusarium oxysporum | Potent effect chemsociety.org.ng |

| Peperomia pellucida | Aspergillus tamari | Potent effect chemsociety.org.ng |

Research into Anti-inflammatory Activities

Research suggests that 4,11-selinadiene, as a component of certain essential oils, may contribute to anti-inflammatory effects.

Essential oils rich in sesquiterpenes, including compounds like 4,11-selinadiene, have been shown to possess anti-inflammatory properties. ajol.info For example, essential oils from Commiphora sphaerocarpa, which contain a variety of sesquiterpenes, demonstrated significant inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW264.7 macrophages. This inhibition is a key indicator of anti-inflammatory activity. ajol.info The mechanisms often involve the inhibition of pro-inflammatory mediators and signaling pathways. researchgate.net

The anti-inflammatory action of sesquiterpene-containing essential oils can be attributed to their ability to target specific cellular and molecular pathways. The essential oil of Commiphora sphaerocarpa was found to inhibit the phosphorylation of ERK1/2, p38, and ATF2, which are components of the mitogen-activated protein kinase (MAPK) signaling pathway. ajol.info Furthermore, it enhanced the expression of heme oxygenase-1 (HO-1) through the activation of the Nrf2 pathway, which is involved in the antioxidant and anti-inflammatory response. ajol.info Sesquiterpenes, in general, are known to inhibit the transcription factor NF-κB, a critical regulator of genes involved in inflammation. ajol.info

Research into Anticancer Activities

The potential of 4,11-selinadiene as an anticancer agent has been suggested, primarily based on studies of essential oils containing this compound. ontosight.ai Essential oils from Psidium guajava (guava), which include 4,11-selinadiene among their constituents, contain other terpenes known for their anticancer activity, such as β-caryophyllene and α-humulene. scielo.br This suggests that essential oils containing 4,11-selinadiene could be a source of compounds with potential for further investigation in cancer research. scielo.br

Mechanisms of Cytotoxicity in Cellular Models

The cytotoxic potential of 4,11-selinadiene is an area of active research, with studies often evaluating its effects as a component of essential oils against various cancer cell lines. ontosight.aiphcogrev.com Terpenoids, as a class, are recognized for their potential as cytotoxic agents, and 4,11-selinadiene is investigated within this context. phcogrev.com

While direct studies on the isolated compound are limited, the cytotoxic effects of plant extracts and essential oils containing 4,11-selinadiene have been documented. For instance, essential oils containing a mixture of terpenes, including 4,11-selinadiene, have demonstrated cytotoxic activity. mdpi.com The essential oil of Psidium guajava, which contains 4,11-selinadiene alongside other major terpenes like β-caryophyllene and α-humulene, has been noted for its antiproliferative activities. scielo.br Similarly, research on cannabis extracts has shown that combinations of phytocannabinoids and specific terpenoids can enhance cytotoxic activity against cancer cell lines such as MDA-MB-231 (breast cancer) and HCT-116 (colorectal cancer). mdpi.com A mixture of cholesterol and lathosterol (B1674540) from Commiphora habessinica, a plant from a genus known to contain 4,11-selinadiene, exhibited moderate cytotoxicity against A549 (lung carcinoma) and A2780 (ovarian cancer) cell lines. researchgate.net

It is important to note that these studies highlight the activity of a complex mixture of compounds. The specific contribution of 4,11-selinadiene to the observed cytotoxicity in these essential oils is often part of a synergistic effect, termed the "entourage effect," where multiple compounds work together. mdpi.comcannabisclinic.co.nz

Table 1: Cytotoxicity of Essential Oils and Extracts Containing 4,11-Selinadiene

| Plant Source/Extract | 4,11-Selinadiene Content | Tested Cancer Cell Line(s) | Observed Effect | Reference(s) |

| Psidium guajava (Guava) Leaf Essential Oil | 1.3% | Not Specified | Antiproliferative activity suggested due to the presence of anticancer terpenes. | scielo.br |

| Commiphora habessinica Chloroform Fraction | Genus contains 4,11-selinadiene | A549 (Lung), A2780 (Ovarian) | Moderate cytotoxicity (attributed to cholesterol and lathosterol mixture). | researchgate.net |

| Cannabis sativa Extracts | Present in some strains | MDA-MB-231 (Breast), HCT-116 (Colorectal) | Enhanced cytotoxic activity when combined with phytocannabinoids. | mdpi.com |

Induction of Apoptosis and Cell Cycle Arrest Studies

The investigation into whether 4,11-selinadiene can induce programmed cell death (apoptosis) and halt the cell division cycle is a critical aspect of its anticancer research. While direct experimental evidence for the isolated compound is not extensively documented, studies on related compounds and extracts provide preliminary insights.

These findings suggest that the induction of apoptosis and cell cycle arrest are common mechanisms for anticancer compounds found in plants. However, further research is required to specifically determine and characterize the pro-apoptotic and cell-cycle-inhibiting properties of purified 4,11-selinadiene.

Molecular Signaling Pathway Interventions

The biological activities of chemical compounds are mediated through their interaction with cellular signaling pathways. Research into essential oils containing 4,11-selinadiene has identified interventions in key inflammatory pathways.

A significant study on the essential oil from the resin of Commiphora sphaerocarpa, which contains 4,11-selinadiene (3.0%), demonstrated notable anti-inflammatory effects by modulating specific signaling cascades in RAW 264.7 macrophage cells. ajol.info The essential oil was found to inhibit the lipopolysaccharide (LPS)-induced phosphorylation of ERK1/2, p38, and ATF2, which are components of the Mitogen-Activated Protein Kinase (MAPK) pathway. researchgate.netajol.info The MAPK pathway is crucial in regulating the production of pro-inflammatory mediators.

Furthermore, the same study revealed that the essential oil's anti-inflammatory activity was enhanced by the expression of Heme Oxygenase-1 (HO-1). ajol.info This was achieved through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, which was dependent on the presence of Reactive Oxygen Species (ROS). researchgate.netajol.info These findings indicate that the essential oil from C. sphaerocarpa inhibits pro-inflammatory responses by suppressing the MAPK/ATF2 pathway and activating the ROS/Nrf2/HO-1 signaling axis. ajol.info While 4,11-selinadiene is a component of this oil, its individual role in these pathway interventions requires more focused investigation.

Other Investigated Biological Activities and Cellular Interactions

Beyond its potential anticancer effects, 4,11-selinadiene is present in essential oils that exhibit a range of other biological activities, primarily anti-inflammatory and antimicrobial.

The anti-inflammatory properties are closely linked to the signaling pathway interventions mentioned previously. The essential oil of C. sphaerocarpa, containing 4,11-selinadiene, significantly inhibited the production of nitric oxide (NO) in LPS-stimulated macrophages. ajol.info This inhibition of a key inflammatory molecule underscores its potential as an anti-inflammatory agent.

The antimicrobial activity of essential oils containing 4,11-selinadiene has been evaluated against various pathogens. The essential oil of Senecio vulgaris, with a minor concentration of 4,11-selinadiene (0.35%), showed antibacterial effects against both Gram-positive and Gram-negative bacteria, with particular effectiveness against Pseudomonas aeruginosa. nih.gov Essential oils from celery (Apium graveolens) and guava (Psidium guajava), both containing 4,11-selinadiene, have also been recognized for their antimicrobial properties. scielo.brresearchgate.net

Table 2: Investigated Antimicrobial Activity of Essential Oils Containing 4,11-Selinadiene

| Plant Source | Pathogen(s) | Observed Effect | Reference(s) |

| Senecio vulgaris | Escherichia coli, Pseudomonas aeruginosa, Streptococcus pyogenes | Heightened activity against E. coli; P. aeruginosa was the most susceptible. | nih.gov |

| Apium graveolens (Celery) | Food-borne pathogens including Staphylococcus aureus | Moderate activity against tested microorganisms; high effect against S. aureus. | researchgate.net |

| Hyptis species | Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli | Strong antimicrobial activities reported for the essential oils. | tandfonline.com |

| Psidium guajava (Guava) | Not specified | Antimicrobial activity is a known property of the essential oil. | scielo.br |

Advanced Analytical and Structural Elucidation Techniques in 4,11 Selinadiene Research

Chromatographic Techniques for Separation and Profiling

Chromatography is a fundamental technique for separating complex mixtures into their individual components. khanacademy.orgwikipedia.org For a volatile compound like 4,11-selinadiene, both gas and liquid chromatography play crucial roles.

Gas Chromatography (GC) with Advanced Detection

Gas chromatography (GC) is a powerful and widely used method for the analysis of volatile sesquiterpenes like 4,11-selinadiene. nih.govresearchgate.netcreative-proteomics.com The technique separates compounds based on their boiling points and interactions with a stationary phase within a capillary column. researchgate.net

Coupling GC with a mass spectrometer (GC-MS) is the most common approach for identifying 4,11-selinadiene. mdpi.comebi.ac.uknih.gov The mass spectrometer fragments the eluted compounds, producing a unique mass spectrum that acts as a chemical fingerprint, allowing for confident identification. phytochemia.com For instance, in the analysis of essential oils, GC-MS has been instrumental in identifying 4,11-selinadiene among a multitude of other volatile components. nih.govresearchgate.net The retention index (RI), a measure of where a compound elutes in relation to a series of standards, provides an additional layer of identification. nist.govnist.gov

Advanced detection methods further enhance the capabilities of GC. Gas chromatography-flame ionization detection (GC-FID) is often used for the quantification of terpenes. nih.gov For more detailed structural information, techniques like GC coupled with Fourier-transform infrared spectroscopy (GC-FTIR) can be employed, though they are less common than GC-MS. researchgate.net

Table 1: GC Parameters for Selinadiene Analysis

| Parameter | Typical Value/Condition | Source |

|---|---|---|

| Column Type | Capillary (e.g., DB-5MS, HP-5MS, HP-Innowax) | nist.govnist.gov |

| Stationary Phase | Polysiloxane, Polyethylene glycol (polar) | ebi.ac.uknist.gov |

| Carrier Gas | Helium | ebi.ac.uknist.gov |

| Temperature Program | Ramped, e.g., 60°C to 240°C | nist.gov |

| Detection | Mass Spectrometry (MS), Flame Ionization Detection (FID) | mdpi.comnih.gov |

This table is interactive. Click on the headers to sort.

Liquid Chromatography (LC) Applications

While GC is ideal for volatile compounds, high-performance liquid chromatography (HPLC) is the method of choice for non-volatile or thermally labile terpenes. researchgate.netresearchgate.net Although 4,11-selinadiene is volatile, LC techniques can be valuable for preparative scale purification or for analyzing complex extracts where other non-volatile compounds are also of interest. researchgate.net

The coupling of LC with mass spectrometry (LC-MS) offers high sensitivity and specificity, making it suitable for analyzing a wide range of sesquiterpenes and their derivatives. creative-proteomics.com In the context of 4,11-selinadiene research, HPLC might be used to separate it from a complex matrix before subsequent analysis by other methods. semanticscholar.org

Spectrometric Methods for Structural Characterization

Spectrometric techniques are indispensable for the definitive structural elucidation of molecules like 4,11-selinadiene.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a compound's elemental composition. This is a significant advantage over standard mass spectrometry, as it can differentiate between compounds with the same nominal mass but different chemical formulas. For 4,11-selinadiene (C15H24), HRMS can confirm its molecular formula with a high degree of confidence. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed three-dimensional structure of molecules, including their stereochemistry. creative-proteomics.com Techniques such as 1H NMR, 13C NMR, and various two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC, NOESY) are employed to establish the connectivity of atoms and their spatial arrangement. chemrxiv.orgnih.govacs.org

In the study of selinane-type sesquiterpenes, NMR has been crucial for unequivocally establishing their structures. phytochemia.com For example, the stereochemistry of selina-4(15),7(11)-diene was determined using spectroscopic methods including NOESY. whiterose.ac.uk The analysis of 1H and 13C NMR spectra, and their comparison with published data, is a standard procedure for confirming the structure of isolated sesquiterpenes. chemrxiv.org

Table 2: Key NMR Data for Selinane-type Sesquiterpenes

| Nucleus | Type of Information | Application in 4,11-Selinadiene Research | Source |

|---|---|---|---|

| ¹H NMR | Proton environment and connectivity | Determines the number and type of hydrogen atoms. | chemrxiv.org |

| ¹³C NMR | Carbon skeleton | Identifies the number and type of carbon atoms. | chemrxiv.org |

| 2D NMR (e.g., NOESY) | Spatial proximity of atoms | Crucial for determining the relative stereochemistry. | whiterose.ac.uk |

This table is interactive. Click on the headers to sort.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 4,11-selinadiene, the IR spectrum would show characteristic absorptions for C-H bonds and C=C double bonds.

Ultraviolet-visible (UV-Vis) spectroscopy provides information about conjugated systems within a molecule. mdpi.com While not as structurally informative as NMR or MS for a compound like 4,11-selinadiene, it can be used for quantification and to monitor reactions. mdpi.commdpi.com The coupling of GC with a UV detector (GC-UV) is a possible analytical technique, though it is not as widely used as GC-MS. researchgate.net

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools in the study of 4,11-selinadiene and its cognate enzymes. These techniques provide insights into reaction mechanisms, enzyme dynamics, and potential biological interactions that are often difficult to obtain through experimental methods alone.

Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations of Enzyme Mechanisms

Quantum mechanical/molecular mechanical (QM/MM) simulations are a powerful computational method for studying enzymatic reactions. nih.gov In this approach, the region of the enzyme where the chemical reaction occurs is treated with quantum mechanics (QM), which provides a high level of theoretical accuracy, while the rest of the protein and solvent are treated with the more computationally efficient molecular mechanics (MM). nih.govnju.edu.cn

In the context of 4,11-selinadiene research, QM/MM simulations have been instrumental in elucidating the complex catalytic mechanisms of selinadiene synthases. For instance, studies on selina-4(15),7(11)-diene synthase (SdS) from Streptomyces pristinaespiralis have utilized QM/MM simulations to understand how the enzyme controls its multi-step reaction cascade. acs.orgnih.govresearchgate.net These simulations have revealed the dual role of a specific amino acid residue, Gly182, whose main-chain carbonyl oxygen acts as both a base and an acid in conjunction with a water molecule. researchgate.net This facilitates a deprotonation-reprotonation sequence crucial for the cyclization process. researchgate.net

Furthermore, QM/MM simulations have been employed to understand the effects of site-directed mutagenesis on enzyme function. acs.orgnih.gov When the G305 residue in SdS was mutated to glutamate (B1630785) (G305E), the enzyme's product profile shifted, yielding a hydroxylated sesquiterpene, selin-7(11)-en-4-ol. acs.orgnih.gov QM/MM simulations indicated that in the G305E variant, a water molecule is positioned to attack a key carbocation intermediate, leading to the formation of the alcohol product instead of the diene. acs.orgnih.govchemrxiv.org This demonstrates the predictive power of QM/MM in guiding protein engineering efforts. acs.orgnih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide detailed information about the conformational dynamics of proteins and how they change upon substrate binding or mutation. researchgate.net These simulations have been crucial in understanding the function of selina-4(15),7(11)-diene synthase (SdS). acs.orgnih.gov

MD simulations, combined with site-directed mutagenesis, have been used to engineer SdS to alter its product specificity. acs.orgnih.gov By simulating the enzyme's active site, researchers identified key residues, such as G305 in the K-helix region, that could be mutated to introduce new functionality. acs.orgnih.gov The simulations revealed that mutating G305 to E305 could activate a water molecule in the active site, making it available to quench the final carbocation intermediate, thus leading to a hydroxylated product. acs.orgnih.gov

MD simulations also help to elucidate the role of water molecules within the enzyme's active site. researchgate.net In the case of SdS, simulations showed that water molecules can flow between two regions, and that mutations can alter this "molecular choreography," thereby changing the product outcome. researchgate.net This simulation-guided approach has highlighted opportunities for engineering terpene synthases to produce predefined and complex sesquiterpenoids. acs.orgnih.gov

In Silico Prediction of Biological Interactions

In silico methods are increasingly used to predict the potential biological activities of natural products and the outcomes of enzyme engineering. While specific in silico predictions for the biological interactions of 4,11-selinadiene are not extensively documented, the principles are applied in the broader context of terpene synthase engineering and secondary metabolite discovery. bas.bgmdpi.com

For example, the engineering of selina-4(15),7(11)-diene synthase (SdS) relies on predictive models. acs.orgnih.govwhiterose.ac.uk Ligand binding software and molecular modeling are used to predict how specific amino acid changes in the active site will alter the enzyme's interaction with the substrate and carbocation intermediates, thereby influencing the product profile. chemrxiv.orgwhiterose.ac.uk The successful switch in SdS from a diene-producing to a hydroxylating enzyme, guided by simulations, is a testament to the power of these predictive approaches. acs.orgnih.gov

Furthermore, genome mining efforts utilize in silico tools to identify biosynthetic gene clusters (BGCs) that may produce novel terpenes. mdpi.com By analyzing the genome of an organism, scientists can predict the structure and potential bioactivity of secondary metabolites, including sesquiterpenoids like 4,11-selinadiene. mdpi.com

The table below summarizes the results of a simulation-guided engineering study on selina-4(15),7(11)-diene synthase (SdS), showing how in silico guided mutations altered the product distribution.

| Enzyme Variant | pH | Selin-7(11)-en-4-ol (%) | Selina-4(15),7(11)-diene (%) | Germacrene B (%) |

|---|---|---|---|---|

| SdS Wild-Type | 7.5 | 0 | >90 | <10 |

| SdS G305E | 7.5 | 20 | - | - |

| SdS G305E | 6.0 | 47.8 | - | - |

| SdS G305E | 10.0 | - | - | Major Product |

Data derived from studies on the engineering of selina-4(15),7(11)-diene synthase. acs.orgnih.govchemrxiv.org

Isotopic Labeling and Mechanistic Probing

Isotopic labeling is a powerful experimental technique used to trace the path of atoms through a chemical reaction, providing definitive evidence for proposed reaction mechanisms. In the study of terpene synthases, including those that produce selinadiene scaffolds, substrates are synthesized with heavy isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C) at specific positions. whiterose.ac.uknih.gov The location of these labels in the final product, determined by techniques like NMR spectroscopy or mass spectrometry, reveals the intricate cyclization and rearrangement steps of the carbocation intermediates. nih.govresearchgate.net

For instance, the mechanism of cyclolavandulyl diphosphate (B83284) (CLPP) synthase, which shares mechanistic features with terpene cyclases, was investigated using (C²H₃)₂-DMAPP. nih.gov The observed migration of a deuterium atom supported a proposed intramolecular proton transfer during cyclization. nih.gov Similarly, ¹³C-tracer NMR experiments have been used to confirm the cyclization pathways in other terpene synthases. researchgate.net

In the case of selina-4(15),7(11)-diene synthase (SdS), isotopic labeling experiments have been used to support the stereochemical course of the deprotonation-reprotonation sequence predicted by QM/MM simulations. researchgate.net These experiments provide crucial empirical validation for the computational models, strengthening the understanding of the enzyme's catalytic mechanism. researchgate.net The combination of computational prediction and experimental verification through isotopic labeling is a cornerstone of modern mechanistic enzymology in the field of terpene biosynthesis. researchgate.netacs.org

Stereochemical Considerations and Isomerism of 4,11 Selinadiene

Absolute Configuration Determination and Characterization

The precise spatial orientation of substituents at the chiral centers of 4,11-selinadiene defines its absolute configuration. Recent research has successfully established the absolute configuration of a related compound, selina-4(15),7(11)-diene, as (2S,7R)-selina-diene. acs.orgcardiff.ac.uk Given that 4,11-selinadiene and selina-4(15),7(11)-diene can be derived from the same carbocation intermediate during biosynthesis, it is inferred that their stereocenters at positions C2 and C7 share the same configuration. acs.orgcardiff.ac.ukchemrxiv.org

The characterization of these stereoisomers relies on a combination of sophisticated analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR, plays a pivotal role in elucidating the connectivity and relative stereochemistry of the molecule. acs.org Gas chromatography-mass spectrometry (GC-MS) is another essential tool for separating and identifying different isomers based on their mass-to-charge ratio and fragmentation patterns. phytochemia.comchemrxiv.org In some cases, single-crystal X-ray diffraction can provide unambiguous determination of the absolute configuration. researchgate.net

The IUPAC name for a specific stereoisomer of 4,11-selinadiene is (2S,4aS)-4a,8-dimethyl-2-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalene. nih.gov The National Institute of Standards and Technology (NIST) WebBook provides detailed information on a stereoisomer identified as (2S,4aR,8aR)-4a,8-Dimethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,8a-octahydronaphthalene, highlighting the existence of multiple stereoisomeric forms. nist.gov

Diastereomeric and Enantiomeric Purity Assessment

Assessing the diastereomeric and enantiomeric purity of 4,11-selinadiene samples is critical, particularly when investigating their biological activities, as different stereoisomers can exhibit distinct effects. Chiral gas chromatography is a primary method for separating and quantifying enantiomers, allowing for the determination of enantiomeric excess (ee).

While specific data on the diastereomeric and enantiomeric purity of isolated or synthesized 4,11-selinadiene is not extensively detailed in the provided search results, the methods used for related terpenes are applicable. For instance, the analysis of product ratios from enzymatic reactions, as demonstrated in studies of selinadiene synthase, often involves GC-MS to differentiate between various isomers produced. beilstein-journals.org The stereoselectivity of these enzymes dictates the enantiomeric and diastereomeric purity of the resulting products. researchgate.net

Influence of Stereochemistry on Biological Activity

The stereochemistry of sesquiterpenes like 4,11-selinadiene is known to have a significant impact on their biological properties. Although specific studies focusing solely on the differential biological activities of 4,11-selinadiene isomers are not prevalent in the provided results, the principle is well-established within the broader class of terpenoids. whiterose.ac.uk For example, different stereoisomers of other terpenes have shown varying levels of antifungal or antibacterial activity. whiterose.ac.uk

The interaction of a molecule with a biological target, such as an enzyme or receptor, is highly dependent on its three-dimensional shape. Therefore, it is highly probable that the various enantiomers and diastereomers of 4,11-selinadiene will exhibit distinct biological activities. The precise nature and magnitude of these differences would require dedicated comparative biological testing of the purified stereoisomers. The exploration of these potential biological activities is an area of ongoing research. cardiff.ac.uk

Stereospecificity in Biosynthetic and Synthetic Routes

The formation of 4,11-selinadiene in nature is governed by the remarkable stereospecificity of terpene synthase enzymes. cardiff.ac.uknih.gov These enzymes catalyze the complex cyclization of the linear precursor, farnesyl diphosphate (B83284) (FPP), into the specific cyclic structure of 4,11-selinadiene. nih.govmdpi.com The active site of the enzyme acts as a template, precisely folding the substrate and guiding the cascade of carbocation rearrangements to yield a product with a defined stereochemistry. researchgate.netnih.gov

For instance, selina-4(15),7(11)-diene synthase (SdS) from Streptomyces pristinaespiralis is known to produce selina-4(15),7(11)-diene as its major product. chemrxiv.orgnih.gov While this is a different isomer, the principle of enzymatic control over stereochemistry is the same. The enzyme's structure dictates the stereochemical outcome of the reaction. researchgate.net

In the realm of chemical synthesis, achieving stereospecificity in the construction of complex molecules like 4,11-selinadiene is a significant challenge. Synthetic strategies often require the use of chiral catalysts, starting materials, or reagents to control the formation of specific stereocenters. While a detailed synthetic route for 4,11-selinadiene is not provided in the search results, the synthesis of related sesquiterpenes often involves multi-step sequences designed to build the carbon skeleton with the correct relative and absolute stereochemistry. The development of stereospecific synthetic routes is crucial for producing specific isomers for biological evaluation and other applications. acs.orgnih.gov

Emerging Research Directions and Future Perspectives

Challenges in Enzyme Engineering for Sesquiterpenoid Diversity

The generation of diverse sesquiterpenoids, including novel derivatives of 4,11-selinadiene, is heavily reliant on the manipulation of sesquiterpene synthases (STSs). These enzymes catalyze some of the most complex reactions in biology, converting the linear precursor farnesyl diphosphate (B83284) (FPP) into a vast array of cyclic structures. However, engineering these enzymes presents significant challenges.

A primary difficulty lies in the intricate reaction mechanisms STSs employ. After the initial ionization of FPP, the enzyme must stabilize and guide highly reactive carbocation intermediates through a series of cyclizations and rearrangements to yield a specific product. labx.com Subtle alterations to the enzyme's active site can dramatically shift the product profile, often resulting in a mixture of compounds instead of a single desired molecule. thermofisher.com This lack of a clear sequence-to-function relationship makes the predictive engineering of these enzymes for novel product outcomes a formidable task.

Furthermore, the throughput of traditional screening methods for enzyme variants is a major bottleneck. Gas chromatography-mass spectrometry (GC-MS) is the standard for identifying and quantifying volatile terpene products, but it is a relatively low-throughput technique, slowing down the screening of large mutant libraries. creative-proteomics.com While some medium-throughput whole-cell screening systems have been developed, there is still a need for more efficient methods to accelerate the discovery of enzymes with desired activities. labx.com The development of high-throughput screening and selection methods is therefore crucial for unlocking the full potential of STSs for generating sesquiterpenoid diversity.

Prospects for Sustainable Production of 4,11-Selinadiene and Derivatives

Traditional production of sesquiterpenes through chemical synthesis is often complex and environmentally taxing, while extraction from natural sources can be low-yielding and unsustainable. labcompare.com Consequently, microbial fermentation using metabolically engineered microorganisms has emerged as a promising avenue for the sustainable production of 4,11-selinadiene and its derivatives. thermofisher.com

Chassis organisms like Escherichia coli and the yeast Saccharomyces cerevisiae are prime candidates for this purpose due to their well-understood genetics and established fermentation technologies. thermofisher.comcreative-proteomics.com A key strategy involves enhancing the metabolic flux towards the universal sesquiterpene precursor, FPP. This is often achieved by introducing and optimizing heterologous biosynthetic pathways, such as the mevalonate (B85504) (MVA) pathway from yeast, into a bacterial host. labx.com

| Engineering Strategy | Organism | Target | Outcome |

|---|---|---|---|

| Heterologous MVA Pathway Expression | E. coli | Increase FPP supply | Enhanced sesquiterpene precursor pool |

| Downregulation of Competing Pathways (e.g., ERG9) | S. cerevisiae | Divert FPP from sterol synthesis | Increased availability of FPP for sesquiterpene synthesis |

| Two-Phase Fermentation | E. coli / S. cerevisiae | In situ product recovery | Reduced product toxicity and improved yield |

Exploration of Novel Derivatives through Targeted Synthesis and Biosynthesis

The exploration of novel derivatives of 4,11-selinadiene is a key frontier for discovering new functionalities. This can be achieved through both targeted chemical synthesis and innovative biosynthetic approaches, including chemoenzymatic methods.

A powerful biosynthetic strategy involves the targeted engineering of the selinadiene synthase itself. By modifying key amino acid residues within the enzyme's active site, it is possible to alter the reaction cascade and generate new products. A notable example is the simulation-guided engineering of a selina-4(15),7(11)-diene synthase. Through a single point mutation (G305E), the enzyme was successfully converted to quench the final carbocation intermediate with a water molecule instead of through deprotonation. This resulted in the formation of a novel hydroxylated derivative, selin-7(11)-en-4-ol, as the major product, effectively creating a "selin-7(11)-en-4-ol synthase". mdpi.comnih.gov This work demonstrates the potential to introduce new functional groups like hydroxyls, opening the door to a wide range of previously inaccessible selinadiene derivatives through biosynthesis. mdpi.com

Chemoenzymatic synthesis offers another promising route. In this approach, microorganisms are engineered to produce a core scaffold, such as 4,11-selinadiene, which is then extracted and chemically modified to create a library of new compounds. nih.gov This strategy combines the stereospecificity and complexity-generating power of enzymes with the versatility of synthetic chemistry, enabling the creation of derivatives that would be difficult to produce by either method alone.

Advanced Analytical Method Development for Complex Matrices

As research expands into the production and derivatization of 4,11-selinadiene, the need for robust analytical methods to detect and characterize these compounds in complex biological matrices becomes paramount. Whether analyzing the output of an engineered microbial culture or an extract from a plant, accurate identification and quantification are essential.

The primary analytical tool for volatile sesquiterpenes like 4,11-selinadiene is Gas Chromatography-Mass Spectrometry (GC-MS) . labx.com This technique separates the volatile components of a mixture in the gas phase, followed by mass spectrometry for identification based on their unique mass fragmentation patterns. mdpi.com For complex mixtures, comprehensive two-dimensional gas chromatography (GC×GC) coupled with a time-of-flight mass spectrometer (TOF-MS) offers superior resolution and sensitivity, allowing for the separation of closely related isomers and the identification of trace components. nih.gov Sample preparation for GC-MS often involves headspace solid-phase microextraction (HS-SPME), a solvent-free method ideal for extracting volatile compounds from liquid or solid samples. mdpi.comnih.gov

For less volatile or functionalized derivatives, such as the hydroxylated compounds produced through enzyme engineering, Liquid Chromatography-Mass Spectrometry (LC-MS) is a more suitable technique. thermofisher.comnih.gov LC-MS can analyze a wider range of polarities and is often used for non-volatile metabolites. thermofisher.com

For the definitive structural elucidation of newly discovered derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. nih.govnih.gov While MS techniques provide information on mass and fragmentation, NMR provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the unambiguous determination of its three-dimensional structure. nih.govnih.gov The development and application of these advanced analytical workflows are crucial for advancing research on 4,11-selinadiene and its derivatives.

| Analytical Technique | Primary Application | Analytes |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification | Volatile sesquiterpenes (e.g., 4,11-selinadiene) |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and quantification | Less volatile, functionalized derivatives (e.g., hydroxylated selinadienes) |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation | Novel, uncharacterized derivatives |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.